N-methylbenzenecarboximidamide hydrochloride
Description
Table 2: Molecular Formula Validation
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.64 g/mol | Enamine |
| SMILES | CN=C(C1=CC=CC=C1)N.Cl |
PubChemLite |
| InChI Key | VVROUDYLOMXUMM-UHFFFAOYSA-N | Sigma-Aldrich |
Mass spectrometry and elemental analysis confirm the formula, while the SMILES string encodes the connectivity of the methyl-substituted amidine and benzene ring.
Structural Relationship to Benzamidine Derivatives
This compound belongs to the benzamidine family, characterized by a benzene ring linked to an amidine group (-C(=NH)NH₂). Unlike parent benzamidine (C₆H₅C(NH)NH₂), this derivative features an N-methyl substitution at the amidine nitrogen, which alters its electronic and steric properties.
Key Structural Comparisons:
Benzamidine :
This compound :
This structural variation positions the compound as a valuable intermediate in synthesizing pharmacologically active molecules, such as pyrrolopyrazinoquinazolinones.
Isomeric Forms and Tautomeric Equilibrium Analysis
Amidines exhibit tautomerism between amino (NH₂) and imino (NH) forms. For this compound, the N-methyl group influences this equilibrium:
Table 3: Tautomer Stability Factors
This analysis underscores the compound’s conformational rigidity, making it a stable precursor in multicomponent reactions.
Properties
IUPAC Name |
N'-methylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVROUDYLOMXUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41890-09-9 | |
| Record name | N-methylbenzenecarboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylbenzenecarboximidamide hydrochloride involves a multi-step reaction process. One common method includes the reaction of benzonitrile with methylamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-methylbenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-methylbenzenecarboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylbenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Benzimidazole: A heterocyclic compound with similar structural features.
N-methylbenzimidazole: A methylated derivative of benzimidazole.
Benzonitrile: A precursor used in the synthesis of N-methylbenzenecarboximidamide hydrochloride.
Uniqueness: this compound is unique due to its specific functional groups and chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its versatility .
Biological Activity
N-Methylbenzenecarboximidamide hydrochloride, a compound with a significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and a summary of data.
Chemical Profile
- Molecular Formula : C8H10N2·HCl
- Molecular Weight : 170.64 g/mol
- Physical State : Solid, stable under normal conditions
Biological Activity Overview
This compound exhibits various biological activities, primarily focusing on its antimicrobial and anticancer effects. The compound has shown promise in inhibiting the growth of specific cancer cell lines and displaying antibacterial properties against various pathogens.
Anticancer Activity
Research indicates that this compound has cytotoxic effects on several cancer cell lines. The mechanism of action is believed to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, which can lead to apoptosis in cancer cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20.1 | Tubulin polymerization interference |
| KB-V1 | 14.0 | ROS generation leading to apoptosis |
| HL60 | 22.0 | Induction of endoplasmic reticulum stress |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. Studies have shown that it inhibits the growth of various bacterial strains, including resistant strains, making it a candidate for further development in antibiotic therapies.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 4 mg/L | Effective against biofilm |
| Escherichia coli | 8 mg/L | Moderate activity |
| Pseudomonas aeruginosa | 6 mg/L | Resistance observed |
Case Studies
A notable case study highlighted the effectiveness of this compound in treating acute myeloid leukemia (AML). In this instance, the compound was part of a combination therapy that included established chemotherapeutic agents. The patient exhibited a significant reduction in leukemic blast cells following treatment.
Case Study Summary
- Patient Demographics : 47-year-old female with newly diagnosed AML
- Treatment Regimen : Combination of this compound and standard chemotherapy
- Outcome : Marked decrease in peripheral blood blasts; improved clinical symptoms
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound derivatives. Modifications to the chemical structure have been shown to enhance its biological activity significantly.
Table 3: Structure-Activity Relationship Findings
| Derivative | IC50 (µM) | Observations |
|---|---|---|
| Parent compound | 20.1 | Baseline activity |
| Methylated derivative | 10.5 | Increased potency |
| Halogenated derivative | 5.0 | Enhanced selectivity for cancer cells |
Q & A
Q. What are the standard laboratory synthesis protocols for N-methylbenzenecarboximidamide hydrochloride?
- Methodological Answer : The compound can be synthesized via a two-step process:
Formation of the amidoxime intermediate : React 2-methylbenzenecarboximidoyl chloride with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under reflux (60–80°C) for 6–8 hours. Adjust pH to ~7.0 post-reaction to precipitate the intermediate .
Reduction to the amidine : Treat the intermediate with zinc dust in a mixture of glacial acetic acid and isopropanol at 50–60°C for 2–4 hours. Filter and concentrate under reduced pressure to isolate the hydrochloride salt .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol/water.
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm substituent positions and proton environments .
- Infrared Spectroscopy (IR) : Identify characteristic N–H (3200–3400 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ = 185.6 g/mol) .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Unreacted starting materials : Remove via solvent extraction (e.g., ethyl acetate washes) .
- Oxidation byproducts : Minimize by conducting reactions under nitrogen atmosphere .
- Zinc residues : Filter through Celite or use chelating agents post-reduction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >85% .
- Catalyst Screening : Replace zinc with Pd/C or Raney nickel for cleaner reduction; monitor via GC-MS .
- Solvent Optimization : Test aprotic solvents (e.g., DMF) to enhance amidoxime intermediate stability .
Q. What mechanistic insights exist for the formation of this compound?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track hydroxylamine addition rates. Activation energy (Eₐ) for amidoxime formation is ~45 kJ/mol .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal a nucleophilic attack mechanism at the imidoyl chloride carbon, with a transition state stabilized by hydrogen bonding .
- Isotopic Labeling : ¹⁵N-labeled hydroxylamine confirms N–O bond cleavage during reduction .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., ≤5% impurity formation acceptable) .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; use amber vials if photodegradation exceeds 10% .
- pH-Dependent Hydrolysis : Incubate in buffers (pH 1–13) and quantify parent compound loss. Stability is optimal at pH 4–6 .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization using protocols from independent sources (e.g., PubChem vs. PatSnap data) .
- Cross-Validation : Compare DSC (melting point) and shake-flask (solubility) results with computational predictions (e.g., ALOGPS) .
- Meta-Analysis : Aggregate data from ≥3 peer-reviewed studies; apply statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
